

# Application Note: GC-MS Analysis of 3-(Diethylamino)-2,2-dimethylpropan-1-ol

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## Compound of Interest

Compound Name: 3-(Diethylamino)-2,2-dimethylpropan-1-ol

Cat. No.: B041345

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## Abstract

This document provides a detailed protocol for the analysis of **3-(diethylamino)-2,2-dimethylpropan-1-ol** using Gas Chromatography-Mass Spectrometry (GC-MS). This tertiary amino alcohol is a significant chemical intermediate in the synthesis of various compounds, including local anesthetics like Nitracaine.[1] The methodologies outlined herein are intended for researchers, scientists, and professionals in drug development and quality control. This note includes chemical properties, a representative GC-MS protocol, expected mass spectrometry fragmentation data, and a relevant synthetic pathway.

## Introduction

**3-(Diethylamino)-2,2-dimethylpropan-1-ol** (CAS No. 39067-45-3) is a volatile amino alcohol with a molecular weight of 159.27 g/mol.[2][3] Its structure, featuring a tertiary amine and a primary alcohol, makes it a valuable building block in organic synthesis. A notable application is its role as a precursor in the production of the local anesthetic Nitracaine.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the identification and purity assessment of this compound due to its volatility.[2]

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-(diethylamino)-2,2-dimethylpropan-1-ol** is presented in Table 1.

Property	Value
IUPAC Name	3-(diethylamino)-2,2-dimethylpropan-1-ol
Synonyms	3-(Diethylamino)-2,2-dimethyl-1-propanol, DEAMP
CAS Number	39067-45-3
Molecular Formula	C <sub>9</sub> H <sub>21</sub> NO
Molecular Weight	159.27 g/mol [2][3]
Boiling Point	226.6 °C at 760 mmHg[1]
Density	0.875 g/cm <sup>3</sup> [1]
Appearance	Light yellow to yellow liquid[1]

Table 1: Chemical and physical properties of **3-(diethylamino)-2,2-dimethylpropan-1-ol**.

## GC-MS Analysis Protocol

The following is a representative protocol for the GC-MS analysis of **3-(diethylamino)-2,2-dimethylpropan-1-ol**. As this compound is a volatile tertiary amino alcohol, derivatization is generally not required for GC analysis.

## Sample Preparation

- Prepare a stock solution of **3-(diethylamino)-2,2-dimethylpropan-1-ol** at a concentration of 1 mg/mL in a suitable solvent such as methanol or dichloromethane.
- From the stock solution, prepare a working solution of 10 µg/mL by dilution with the same solvent.
- If analyzing for impurities, the sample can be diluted accordingly to bring the main component within the linear range of the instrument.

## Instrumental Parameters

The following instrumental parameters are recommended for the analysis.

GC Parameter	Setting
Column	Agilent CP-Wax for volatile amines and diamines, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas	Helium, 1.0 mL/min (constant flow)
Inlet Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Split (10:1)
Oven Program	Initial temperature of 60 °C, hold for 2 min. Ramp at 10 °C/min to 240 °C, hold for 5 min.
Transfer Line Temp.	280 °C

MS Parameter	Setting
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Mass Range	m/z 40-400
Scan Mode	Full Scan

Table 2: Suggested GC-MS parameters for the analysis of **3-(diethylamino)-2,2-dimethylpropan-1-ol**.

## Expected Results

### Retention Time

The retention time of **3-(diethylamino)-2,2-dimethylpropan-1-ol** will depend on the specific GC column and conditions used. Under the conditions specified in Table 2, the compound is

expected to elute in the mid-to-late region of the chromatogram. The exact retention time should be determined by injecting a pure standard.

## Mass Spectrum

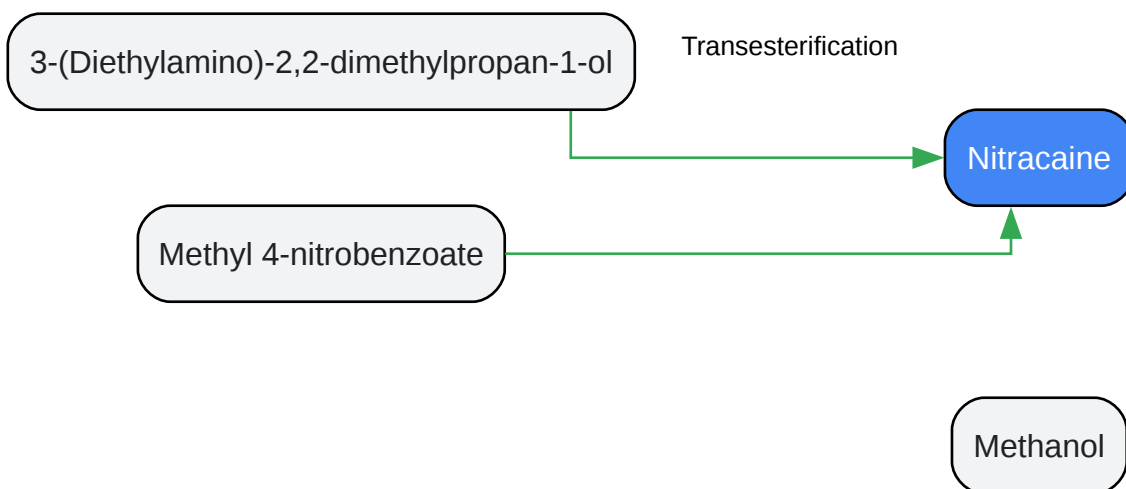
The mass spectrum of **3-(diethylamino)-2,2-dimethylpropan-1-ol** is expected to show a molecular ion peak ( $M^+$ ) at  $m/z$  159. The fragmentation pattern is a unique characteristic of the molecule. A prominent fragmentation pathway for diethylamino compounds is the alpha-cleavage of the carbon-carbon bond adjacent to the nitrogen atom, which leads to a stable iminium ion.<sup>[2]</sup>

$m/z$	Proposed Fragment	Relative Abundance
159	$[C_9H_{21}NO]^+$ (Molecular Ion)	Low to medium
144	$[M - CH_3]^+$	Medium
86	$[CH_2=N(CH_2CH_3)_2]^+$	High (likely base peak) <sup>[2]</sup>
58	$[CH_2=N(CH_3)C_2H_5]^+$ or $[C_3H_8N]^+$	Medium

Table 3: Predicted major mass fragments for **3-(diethylamino)-2,2-dimethylpropan-1-ol**.

## Application Example: Synthesis of Nitracaine

**3-(diethylamino)-2,2-dimethylpropan-1-ol** is a key precursor in the synthesis of Nitracaine. The synthesis is achieved through the transesterification of methyl 4-nitrobenzoate with **3-(diethylamino)-2,2-dimethylpropan-1-ol**.<sup>[2]</sup> This reaction involves the exchange of the methyl group of the ester with the amino alcohol.<sup>[2]</sup>

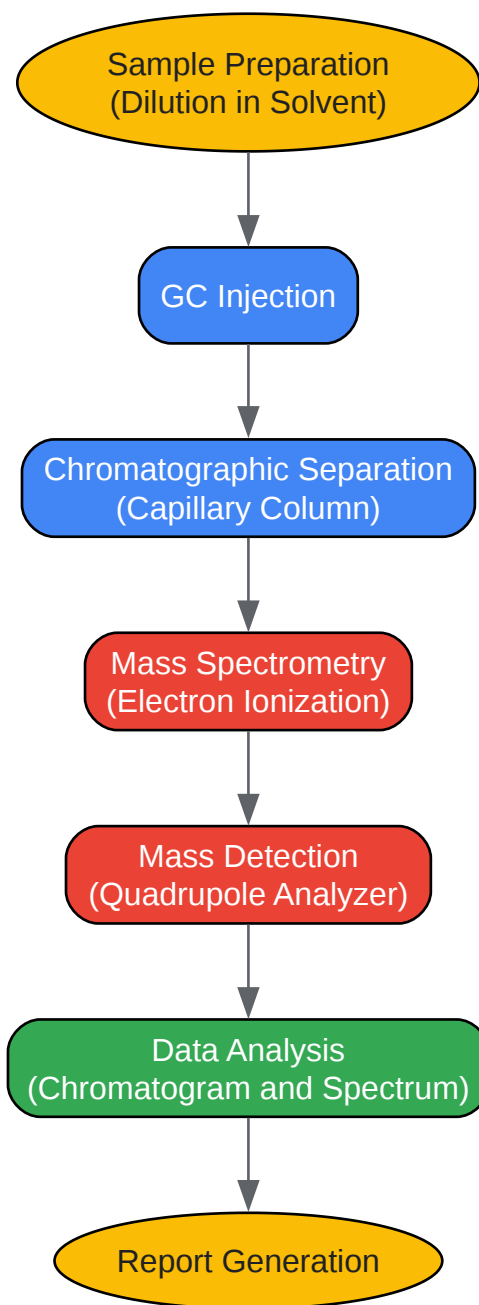


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Synthesis of Nitracaine from its precursors.

## Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **3-(diethylamino)-2,2-dimethylpropan-1-ol**.



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## References

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- 3. 3-(Diethylamino)-2,2-dimethylpropan-1-ol | C<sub>9</sub>H<sub>21</sub>NO | CID 295965 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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